molecular formula C21H22N2O2 B14944884 ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

ethyl (2E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

Cat. No.: B14944884
M. Wt: 334.4 g/mol
InChI Key: XTGIIJFWNXWKTM-RVDMUPIBSA-N
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Description

ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves the condensation of an indole derivative with an appropriate ester. The reaction conditions often include the use of a base to facilitate the condensation reaction. For instance, the reaction may be carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
  • **METHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE
  • **PROPYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE

Uniqueness

ETHYL (E)-3-[(6-METHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide distinct pharmacokinetic properties compared to other similar compounds with different ester groups.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl (E)-3-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate

InChI

InChI=1S/C21H22N2O2/c1-4-25-21(24)11-15(3)22-18-12-17-13-20(16-8-6-5-7-9-16)23-19(17)10-14(18)2/h5-13,22-23H,4H2,1-3H3/b15-11+

InChI Key

XTGIIJFWNXWKTM-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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